2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyridine ring, with an oxoethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyridine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the reaction time and increasing the yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
- 2-(4-Bromophenyl)-1-(pyridin-2-yl)ethanone
- 2-(4-Bromophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl pyridine-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group and an oxoethyl group attached to a pyridine ring makes it a valuable compound for various research applications.
Properties
CAS No. |
305858-22-4 |
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Molecular Formula |
C14H10BrNO3 |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C14H10BrNO3/c15-12-3-1-10(2-4-12)13(17)9-19-14(18)11-5-7-16-8-6-11/h1-8H,9H2 |
InChI Key |
PMZNDVLPUMUSFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC=NC=C2)Br |
solubility |
44 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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